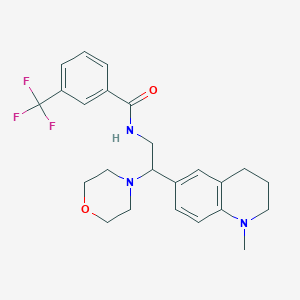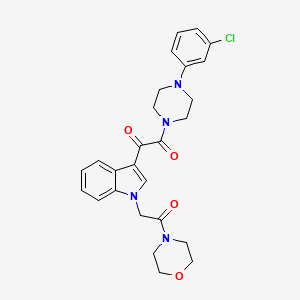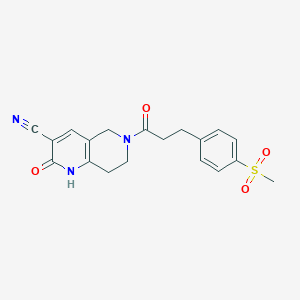![molecular formula C17H18F3N5O B2761196 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2097900-21-3](/img/structure/B2761196.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H18F3N5O and its molecular weight is 365.36. The purity is usually 95%.
BenchChem offers high-quality N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Modifications
Synthesis of Heterocyclic Derivatives
Research has explored efficient methods for synthesizing various heterocyclic derivatives, such as substituted pyridine and quinazoline compounds, which are of interest for their potential therapeutic applications. The studies highlight methodologies involving one-pot synthesis, demonstrating the versatility of these compounds for further chemical modifications (Guleli et al., 2019).
Mechanistic Insights and Computational Elucidation
Some studies provide detailed insights into the reaction mechanisms of forming these complex molecules, supported by theoretical calculations. This research offers a deeper understanding of the chemical behavior and potential modifications of these compounds for specific applications (Potapov et al., 2017).
Potential Therapeutic Activities
Anticancer Activity
Investigations into the anticancer properties of similar compounds have shown promise. For example, some studies have focused on the synthesis of novel derivatives and their evaluation against various cancer cell lines, indicating potential as anticancer agents (Gamal-Eldeen et al., 2014). These findings are crucial for the development of new therapeutic options for cancer treatment.
Anti-inflammatory and Analgesic Activities
New heterocyclic compounds derived from similar chemical structures have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds have shown significant activity, suggesting their potential use in treating inflammation and pain (Abu‐Hashem et al., 2020). These studies contribute to the search for new, effective treatments for inflammatory diseases and pain management.
Antibacterial and Antitumor Effects
Research on the antibacterial and antitumor effects of related compounds has provided insights into their potential as therapeutic agents. Synthesizing and testing these compounds against bacterial strains and tumor cell lines have highlighted their effectiveness, paving the way for further development into drugs (Bondock & Gieman, 2015).
properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O/c1-25(2)16-22-9-11-7-12(4-5-13(11)24-16)23-15(26)10-3-6-14(21-8-10)17(18,19)20/h3,6,8-9,12H,4-5,7H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEENVQKTVMJBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2761113.png)
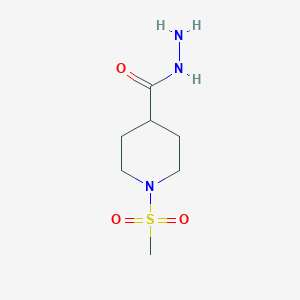
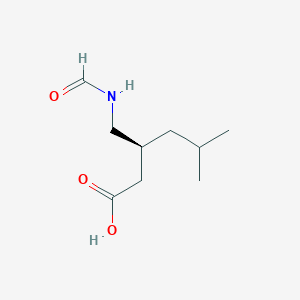
![2-Ethyl-5-((4-ethylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2761119.png)
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2761122.png)
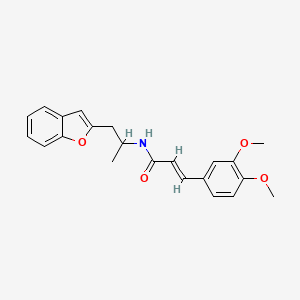
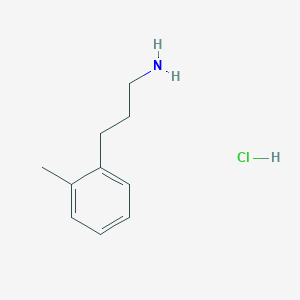
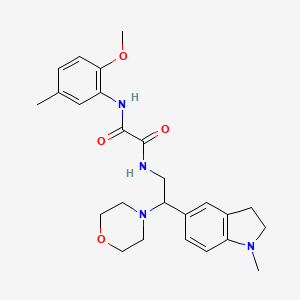
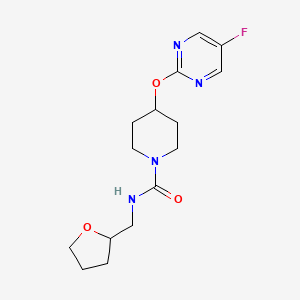
![2-Fluoro-N-methyl-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzenesulfonamide](/img/structure/B2761127.png)
![6-(2,5-Dimethylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2761128.png)
